molecular formula C17H20ClN3 B13873097 3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

Cat. No.: B13873097
M. Wt: 301.8 g/mol
InChI Key: FPOPQDUJCCRRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a chemical compound that belongs to the quinazoline class Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzyl chloride and an appropriate catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain kinases.

    Pharmaceuticals: The compound is explored for its potential use in the development of new drugs targeting various diseases.

    Biology: It is used in biological studies to understand its mechanism of action and interactions with biological targets.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Erlotinib: A quinazoline-based drug used for the treatment of non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

InChI

InChI=1S/C17H19N3.ClH/c1-12-7-8-14(13(2)9-12)10-20-11-15-5-3-4-6-16(15)19-17(20)18;/h3-9H,10-11H2,1-2H3,(H2,18,19);1H

InChI Key

FPOPQDUJCCRRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CC3=CC=CC=C3N=C2N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.